molecular formula C9H14O4 B562259 Caprolactone acrylate CAS No. 110489-05-9

Caprolactone acrylate

Cat. No. B562259
Key on ui cas rn: 110489-05-9
M. Wt: 186.207
InChI Key: RZFODFPMOHAYIR-UHFFFAOYSA-N
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Patent
US04680361

Procedure details

An acid-terminated caprolactone acrylate was prepared by combining 37.0 g of phthalic anhydride, 19.25 g of hexahydrophthalic anhydride, and 129.0 g of TONE Monomer M-100 in a glass, four-neck reaction flask equipped with a stirrer, a thermometer, an air inlet and an air outlet, and heating them at 125° C. for 3.5 hours. The product was recovered and found to have an Acid Number of 114 and a viscosity of 1690 cp when measured at 25° C.
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
19.25 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(=O)[O:6][C:4](=[O:5])[C:3]2=CC=CC=[C:2]12.[C:12]1(=[O:22])[O:17][C:15](=O)[CH:14]2[CH2:18][CH2:19][CH2:20]CC12>>[C:4]([OH:6])(=[O:5])[CH:3]=[CH2:2].[C:12]1(=[O:22])[O:17][CH2:15][CH2:14][CH2:18][CH2:19][CH2:20]1 |f:2.3|

Inputs

Step One
Name
Quantity
37 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Step Two
Name
Quantity
19.25 g
Type
reactant
Smiles
C1(C2C(C(=O)O1)CCCC2)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
The product was recovered
CUSTOM
Type
CUSTOM
Details
measured at 25° C.

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)O.C1(CCCCCO1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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